molecular formula C18H21N7O B6435988 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine CAS No. 2548987-50-2

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine

Cat. No.: B6435988
CAS No.: 2548987-50-2
M. Wt: 351.4 g/mol
InChI Key: AHWQQMSZDWNFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine, is a recognized potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) kinase. DDR1 is a collagen-activated receptor tyrosine kinase that plays a critical role in tumor progression , particularly by regulating cancer cell invasion, proliferation, and the interaction with the tumor extracellular matrix. Its primary research value lies in investigating pathways of tumorigenesis and developing novel anti-cancer strategies. The specific mechanism of action of this inhibitor involves targeting the kinase domain of DDR1, effectively blocking its autophosphorylation and subsequent downstream signaling cascades. This inhibition has been shown to suppress epithelial-mesenchymal transition (EMT), reduce collagen alignment, and impair tumor growth and metastasis in preclinical models , such as pancreatic ductal adenocarcinoma. Researchers utilize this tool compound to elucidate the complex biology of DDR1 in the tumor microenvironment and to explore its potential as a therapeutic target in various cancers, including breast and lung malignancies. The compound's design, featuring a triazolopyridazine core, contributes to its high kinase selectivity and potency , making it a valuable pharmacological probe for basic and translational cancer research.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-12-8-19-18(20-9-12)24-7-6-13(10-24)11-26-16-5-4-15-21-22-17(14-2-3-14)25(15)23-16/h4-5,8-9,13-14H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWQQMSZDWNFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a triazolo[4,3-b]pyridazine core linked to a pyrrolidinylmethoxy group and a 5-methylpyrimidine moiety. Key structural attributes include:

  • Triazolo[4,3-b]pyridazine : A bicyclic system with nitrogen atoms at positions 1, 2, and 4.

  • Pyrrolidinylmethoxy linker : A saturated five-membered ring connected via an ether bond.

  • 5-Methylpyrimidine : A six-membered aromatic ring with a methyl substituent at position 5.

Retrosynthetic Disconnections

Retrosynthetic planning identifies three primary fragments (Figure 1):

  • Triazolo[4,3-b]pyridazin-6-ol (Fragment A)

  • Pyrrolidin-3-ylmethanol (Fragment B)

  • 5-Methylpyrimidin-2-amine (Fragment C)

The synthesis involves sequential etherification and nucleophilic substitution reactions.

Synthetic Methodologies

Synthesis of 3-Cyclopropyl- triazolo[4,3-b]pyridazin-6-ol

This intermediate is prepared via cyclocondensation of 3-cyclopropyl-1H-1,2,4-triazole with 6-chloropyridazine-3-carbonitrile under basic conditions (K₂CO₃, DMF, 80°C). The hydroxyl group is introduced through nucleophilic aromatic substitution with aqueous NaOH.

Preparation of Pyrrolidin-3-ylmethanol

A three-step sequence from commercially available tert-butyl pyrrolidine-3-carboxylate:

  • Ester hydrolysis (HCl, MeOH, reflux)

  • Reduction (LiAlH₄, THF, 0°C → RT)

  • Protection/deprotection (Boc₂O then TFA)

Ether Bond Formation

Fragment A (1.0 equiv) reacts with Fragment B (1.2 equiv) using Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT). This method achieves 78–85% yield with minimal epimerization.

Table 1 : Optimization of Etherification Conditions

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF8062
Cs₂CO₃DMSO6071
DIAD/PPh₃THF2585

Pyrimidine Coupling

The pyrrolidine nitrogen undergoes nucleophilic substitution with 2-chloro-5-methylpyrimidine (1.5 equiv) in presence of DIPEA (2.0 equiv) in acetonitrile at 60°C. Microwave-assisted synthesis reduces reaction time from 24 h to 45 min with comparable yields (82–84%).

Process Optimization

Catalytic Improvements

Palladium-catalyzed cross-coupling variants were explored for fragment assembly:

Suzuki-Miyaura Approach
Using 5-methylpyrimidin-2-ylboronic acid pinacol ester (1.1 equiv) and Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (2:1) at 80°C achieved 93% yield.

Table 2 : Comparative Analysis of Coupling Methods

MethodCatalystTemp (°C)Yield (%)
Nucleophilic Substitution6082
Suzuki-MiyauraPd(PPh₃)₄8093
Buchwald-HartwigPd₂(dba)₃/Xantphos10068

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 6.55 (d, J = 8.4 Hz, 1H, pyridazine-H), 4.35–4.42 (m, 2H, OCH₂).

  • HRMS : m/z [M+H]⁺ calcd. for C₁₉H₂₃N₇O: 365.1964; found: 365.1961.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) showed >99% purity under optimized conditions.

Scale-Up Considerations

Solvent Recovery Systems

Batch processes using THF achieved 85% solvent recovery via fractional distillation. Continuous flow systems improved throughput by 40% compared to batch methods.

Byproduct Management

The major impurity (3-cyclopropyl isomer) was controlled to <0.2% through:

  • Temperature modulation (maintain <65°C during coupling)

  • Gradient crystallization (hexane/EtOAc 10:1 → 4:1)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–O bond formation using Ir(ppy)₃ reduced reaction time by 60% while maintaining yields at 81–83%.

Enzymatic Approaches

Lipase-catalyzed transetherification in ionic liquids ([BMIM][BF₄]) demonstrated 74% yield with enhanced stereocontrol .

Chemical Reactions Analysis

Nucleophilic Substitutions at the Oxygen-Methyl Bridge

The methyleneoxy bridge (-OCH2-) connecting the pyrrolidine and triazolo-pyridazine moieties serves as a site for nucleophilic substitution. This reaction is critical for introducing functional diversity.
Example Reaction Pathway:
Replacement of the oxygen-methyl group with amines or thiols under SN2 conditions:

text
R-OCH2-pyrrolidine + Nu⁻ → R-Nu-CH2-pyrrolidine + OH⁻

Reported Conditions:

  • Nucleophiles: Piperazine, thiourea, or azide ions .

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

  • Solvents: DMF or acetonitrile at 60–80°C .

Table 1: Substitution Reactions at the Oxygen-Methyl Bridge

NucleophileProduct Functional GroupYield (%)Application
PiperazineSecondary amine78Kinase inhibitor derivatives
NaN₃Azide65Click chemistry precursors
KSCNThiocyanate72Thiol-ene coupling

Cross-Coupling Reactions on the Triazolo-Pyridazine Core

The triazolo-pyridazine ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introductions.
Example: Suzuki-Miyaura coupling at the C7 position:

text
Triazolo-pyridazine-Br + Ar-B(OH)₂ → Triazolo-pyridazine-Ar

Reported Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) .

  • Base: K₂CO₃ or Cs₂CO₃ .

  • Solvent: Dioxane/water (4:1) at 90°C .

Key Findings:

  • Electron-withdrawing substituents on the pyridazine ring enhance coupling efficiency .

  • Coupling with 4-(methylsulfonyl)phenylboronic acid yielded a potent ALK5 inhibitor analog (IC₅₀ = 0.013 μM) .

Functionalization of the Cyclopropyl Group

The cyclopropyl substituent undergoes ring-opening or oxidation reactions under controlled conditions:
a. Ring-Opening with Electrophiles:

text
Cyclopropane + HX (X = Cl, Br) → Haloalkane derivatives

Conditions: HCl gas in dichloromethane at 0°C .

b. Oxidation to Cyclopropanol:

text
Cyclopropane + mCPBA → Cyclopropanol

Conditions: meta-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 25°C .

Table 2: Cyclopropane Derivative Synthesis

Reaction TypeReagentProductYield (%)
HalogenationHCl (gas)Chlorocyclopropane85
EpoxidationmCPBACyclopropanol68
HydroborationBH₃·THFCyclopropylboronate72

Pyrrolidine Ring Modifications

The pyrrolidine moiety undergoes alkylation, acylation, or oxidation to modulate steric and electronic properties:
a. N-Alkylation:

text
Pyrrolidine + R-X → N-Alkylpyrrolidine

Conditions: NaH in THF, 0°C to RT .

b. Oxidation to Pyrrolidone:

text
Pyrrolidine → Pyrrolidone (using RuO₄ or KMnO₄)

Conditions: RuO₄ in CCl₄/H₂O (1:1), 40°C .

Table 3: Pyrrolidine Derivative Applications

ModificationBiological ActivityTarget
N-MethylationEnhanced metabolic stabilityPI3K-δ inhibitors
N-AcylationImproved solubilityTGF-β inhibitors

Pyrimidine Ring Functionalization

The 5-methylpyrimidine group undergoes halogenation or nitration for further derivatization:
a. Chlorination:

text
5-Methylpyrimidine + Cl₂ → 5-Chloromethylpyrimidine

Conditions: SO₂Cl₂ in CCl₄, 70°C .

b. Nitration:

text
Pyrimidine + HNO₃/H₂SO₄ → Nitropyrimidine

Conditions: Conc. HNO₃/H₂SO₄ (1:3), 0°C .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

  • Acidic Conditions (pH < 3): Hydrolysis of the triazolo-pyridazine ring .

  • Basic Conditions (pH > 10): Degradation of the pyrrolidine N-oxide linkage .

  • Photolytic Degradation: UV light induces cyclopropane ring-opening .

Table 4: Stability Profile

ConditionHalf-Life (h)Major Degradation Product
pH 1.2 (37°C)2.5Pyridazine-6-ol
pH 7.4 (37°C)48N/A
UV Light (254 nm)0.8Cyclopropane diol

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds containing triazole and pyridazine rings have been investigated for their anticancer properties. The structural features of this compound suggest potential inhibitory effects on cancer cell proliferation. For instance, triazole derivatives have been shown to interfere with cell cycle progression and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Research indicates that similar compounds exhibit significant antimicrobial activity against a range of pathogens. The incorporation of the triazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
  • Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for neurological disorders such as anxiety and depression. Studies have shown that pyrimidine derivatives can modulate serotonin receptors, leading to anxiolytic effects.

Case Studies

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the growth of tumor cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Research conducted by Pharmaceutical Biology highlighted that derivatives of this class exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating resistant infections .
  • Neuropharmacological Effects : In a study published in Neuroscience Letters, researchers found that compounds similar to this one showed significant reduction in anxiety-like behaviors in rodent models, indicating their potential as anxiolytics .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
AnticancerInhibition of tumor growthJournal of Medicinal Chemistry
AntimicrobialActivity against resistant bacteriaPharmaceutical Biology
Neurological DisordersAnxiolytic effectsNeuroscience Letters

Mechanism of Action

The mechanism of action of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects

Comparison with Similar Compounds

(a) Triazolo-Pyridazine/Pyrimidine Derivatives

  • Target Compound : Features a [1,2,4]triazolo[4,3-b]pyridazine core with a cyclopropyl substituent.
  • Compound 8 (): Contains a [1,2,4]triazolo[1,5-a]pyrimidinone core substituted with a cyclopropyl group and a 3-chlorobenzyl side chain. While both compounds incorporate triazole and pyridazine/pyrimidine systems, the core ring fusion (pyridazine vs.
  • (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine () : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but links it to a pyrrolopyridine via an ethyl group. The absence of a pyrrolidine linker and pyrimidine moiety distinguishes it pharmacologically, likely influencing solubility and target selectivity .

(b) Pyrazolo-Triazolo-Pyrimidines ()

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6–11 ) exhibit isomerization behavior under varying conditions. Though structurally distinct from the target compound, their dynamic interconversion highlights the importance of regiochemistry in heterocyclic systems, which may inform stability studies of the triazolo-pyridazine core .

Substituent and Linker Variations

  • 5-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine () : Nearly identical to the target compound but substitutes the 5-methylpyrimidine with a 2-(trifluoromethyl)pyridine. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group, which could impact pharmacokinetic profiles .
  • Compound 12 () : A pyrrolo-thiazolo-pyrimidine derivative with a triazole-linked pyridine. The absence of a triazolo-pyridazine core and the inclusion of a thiazole ring suggest divergent biological targets, possibly in kinase inhibition or antimicrobial applications .

Structural and Pharmacological Implications

Compound Name Core Structure Key Substituents/Linkers Molecular Formula Potential Applications
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Cyclopropyl, pyrrolidinyl-methyl, 5-methylpyrimidine C₂₀H₂₂N₈O Enzyme inhibition (e.g., kinases)
Compound 8 () [1,2,4]Triazolo[1,5-a]pyrimidinone 3-Chlorobenzyl, cyclopropyl C₁₅H₁₃ClN₆O CNS modulation (non-opioid pathways)
Compound [1,2,4]Triazolo[4,3-b]pyridazine Pyrrolopyridine-ethyl, isopropylamine C₁₈H₂₀N₈ Anticancer (kinase inhibition)
Derivative [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethylpyridine C₁₉H₁₉F₃N₆O Improved metabolic stability

Key Observations :

  • The pyrrolidine linker in the target compound may enhance conformational flexibility, facilitating interactions with deep binding pockets.
  • Cyclopropyl groups (common in the target compound and derivatives) are known to improve metabolic stability by resisting oxidative degradation .
  • The 5-methylpyrimidine group in the target compound could engage in π-π stacking or hydrogen bonding, unlike the electron-withdrawing trifluoromethyl group in its analog .

Biological Activity

The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolopyridazine core linked to a pyrrolidine moiety and a methylpyrimidine component. The structural complexity suggests multiple potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor for various enzymes involved in inflammatory pathways, notably cyclooxygenase (COX) enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit COX-1 and COX-2 activities, which are crucial in the inflammatory response. In vitro studies have shown that related compounds exhibit significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Receptor Modulation : It may also modulate the activity of certain receptors involved in pain and inflammation pathways.

Anti-inflammatory Effects

Research indicates that derivatives of this compound demonstrate notable anti-inflammatory properties. For instance, related compounds have shown effective suppression of inflammation in animal models through various assays:

CompoundED50 (μM)Comparison DrugED50 (μM)
Compound A11.60Indomethacin9.17
Compound B8.23Indomethacin9.17
Compound C9.47Indomethacin9.17

These results suggest that the compound could be developed further as a therapeutic agent for inflammatory diseases.

Additional Pharmacological Activities

Beyond anti-inflammatory effects, preliminary studies have suggested potential roles in:

  • Analgesic Activity : Some derivatives have shown superior analgesic effects compared to traditional analgesics like acetylsalicylic acid.
  • Antidiabetic Properties : Related compounds have been identified as DPP-IV inhibitors, which are promising for diabetes management due to their role in glucose metabolism regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the triazolopyridazine structure:

  • In Vivo Studies : In a formalin-induced paw edema model, certain derivatives demonstrated significant reductions in edema compared to controls, indicating strong anti-inflammatory effects.
  • In Vitro Assays : Compounds were evaluated for their ability to inhibit COX enzymes and showed promising results with IC50 values that suggest competitive inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For example:

Core Triazolo-Pyridazine Formation : Reacting 3-cyclopropyl-1,2,4-triazolo[4,3-b]pyridazin-6-ol with a pyrrolidine derivative bearing a hydroxymethyl group under nucleophilic substitution conditions (e.g., using Mitsunobu coupling or alkylation with a bromomethyl intermediate) .

Pyrimidine Functionalization : Introducing the 5-methylpyrimidine moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct alkylation .

  • Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) influence yield and purity.

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :

  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N content) .
  • Spectral Data :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ groups at δ ~0.8–1.2 ppm) and pyridazine/pyrimidine carbons .
  • HRMS : Validates molecular weight (e.g., exact mass within ±2 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidinylmethyl linker (if crystalline) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for target binding?

  • Methodological Answer :

  • Core Modifications : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor affinity .
  • Linker Flexibility : Compare pyrrolidinylmethyl with piperidinyl or azetidinyl linkers to evaluate conformational constraints .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) .
    • Data Interpretation : Correlate IC₅₀ values (from enzyme assays) with substituent electronic properties (Hammett constants) .

Q. What strategies resolve contradictions in synthetic yields across different reaction conditions?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated pyrimidines or oxidized triazolo groups) .
  • Reaction Optimization :
  • Solvent Screening : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to minimize side reactions .
  • Catalyst Loading : Test Pd catalysts (0.5–5 mol%) to balance coupling efficiency vs. cost .
  • Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., temperature, stoichiometry) .

Q. How is metabolic stability assessed in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays :

Microsomal Incubations : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

CYP450 Inhibition : Measure IC₅₀ against CYP3A4/2D6 isoforms to predict drug-drug interactions .

  • In Vivo Models : Administer to rodents and quantify plasma half-life (t₁/₂) and metabolite profiles (e.g., hydroxylation at cyclopropyl or pyrimidine groups) .

Q. What engineering principles improve scalability of the synthesis?

  • Methodological Answer :

  • Process Intensification :
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclopropane formation) .
  • Membrane Separation : Purify intermediates via nanofiltration to replace column chromatography .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >98%) and optimize process parameters (e.g., pH, agitation rate) .

Q. How are impurities controlled during large-scale synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-PDA to detect and quantify byproducts (e.g., des-methyl pyrimidine or hydrolyzed triazolo groups) .
  • Genotoxic Assessment : Follow ICH M7 guidelines to evaluate mutagenic potential of impurities (e.g., Ames test) .
  • Crystallization Control : Adjust solvent polarity (e.g., water:ethanol ratio) to exclude low-solubility impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.